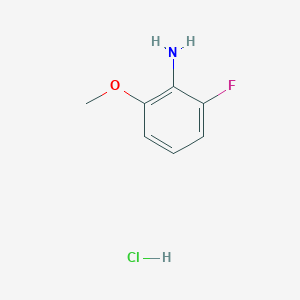

2-Fluoro-6-methoxyaniline hydrochloride

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

2-fluoro-6-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLNMOPTWPLODQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332619 | |

| Record name | 2-fluoro-6-methoxyaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049790-78-4 | |

| Record name | 2-fluoro-6-methoxyaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 Fluoro 6 Methoxyaniline Hydrochloride and Derived Intermediates

Established Synthetic Pathways to 2-Fluoro-6-methoxyaniline (B1297489)

The preparation of 2-Fluoro-6-methoxyaniline can be approached through several established synthetic routes, primarily involving the strategic introduction and modification of functional groups on a benzene (B151609) precursor. Key strategies include amination and reduction, or halogenation followed by methoxylation.

One common pathway to substituted anilines involves the reduction of a nitro group or the amination of a suitable precursor. For 2-Fluoro-6-methoxyaniline, this could involve the synthesis of 1-fluoro-3-methoxy-2-nitrobenzene, followed by its reduction to the desired aniline (B41778). Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or platinum oxide (PtO2) is a standard method for this transformation.

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be employed. Starting with a difluorinated precursor, such as 2,6-difluoro-methoxybenzene, one fluorine atom can be selectively displaced by an amine source. A more common variant of this strategy starts with a nitrile. For instance, the synthesis of 2-Amino-6-fluoro-4-methoxy-benzonitrile is achieved by reacting 2,6-difluoro-4-methoxybenzonitrile (B50328) with ammonia (B1221849) in DMSO. chemicalbook.com A similar approach could be adapted for the target molecule, starting from 2-fluoro-6-methoxybenzonitrile. The nitrile group can then be converted to the primary amine.

Reductive amination is another viable, though less direct, strategy. This involves the reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent. This method is generally more applicable for producing secondary or tertiary amines but can be adapted for primary amines under specific conditions. acs.org

| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |

| 1 | 2,6-Difluoromethoxybenzene | HNO₃, H₂SO₄ | 1-Fluoro-3-methoxy-2-nitrobenzene | Nitration |

| 2 | 1-Fluoro-3-methoxy-2-nitrobenzene | H₂, Pd/C or Fe/HCl | 2-Fluoro-6-methoxyaniline | Nitro Group Reduction |

Table 1: Illustrative Amination (via Nitration) and Reduction Pathway.

An alternative synthetic approach involves introducing the methoxy (B1213986) group at a later stage. This route typically begins with a halogenated aniline or a precursor that is later converted to an aniline. For example, a synthesis could start with 2,6-difluoroaniline. One of the fluorine atoms could be substituted with a methoxy group via a nucleophilic aromatic substitution reaction using sodium methoxide (B1231860). However, achieving selectivity in such reactions can be challenging.

A more controlled method involves a halogenated intermediate that facilitates a cross-coupling reaction. For instance, a pathway analogous to the synthesis of 2-fluoro-4-methoxyaniline (B1334285) could be envisioned. orgsyn.org This would involve starting with a compound like 2-fluoro-6-bromoaniline or 2-fluoro-6-iodoaniline. The amino group would first need to be protected, for example, as a dimethylpyrrole derivative. orgsyn.org Following protection, an Ullman condensation or a Buchwald-Hartwig amination with methanol (B129727) or sodium methoxide, catalyzed by a copper or palladium complex, could introduce the methoxy group. The final step would be the deprotection of the amino group to yield the target 2-Fluoro-6-methoxyaniline.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |

| 1 | 2-Fluoro-6-iodoaniline | Acetonylacetone, p-TsOH | 1-(2-Fluoro-6-iodophenyl)-2,5-dimethyl-1H-pyrrole | Amine Protection |

| 2 | 1-(2-Fluoro-6-iodophenyl)-2,5-dimethyl-1H-pyrrole | NaOMe, CuCl, DMF/Methanol | 1-(2-Fluoro-6-methoxyphenyl)-2,5-dimethyl-1H-pyrrole | Ullman Methoxylation |

| 3 | 1-(2-Fluoro-6-methoxyphenyl)-2,5-dimethyl-1H-pyrrole | NH₂OH·HCl, Triethylamine | 2-Fluoro-6-methoxyaniline | Deprotection |

Table 2: Hypothetical Halogenation and Methoxylation Route based on a known procedure. orgsyn.org

Direct Synthesis and Salt Formation of 2-Fluoro-6-methoxyaniline Hydrochloride

The hydrochloride salt of 2-Fluoro-6-methoxyaniline is often preferred due to its increased stability and ease of handling compared to the free base. The formation of the salt is a straightforward acid-base reaction.

The direct synthesis involves treating a solution of 2-Fluoro-6-methoxyaniline with hydrochloric acid. researchgate.net Typically, the aniline is dissolved in a suitable organic solvent, such as diethyl ether, isopropanol, or dichloromethane. A solution of hydrogen chloride (either gaseous HCl dissolved in a solvent or concentrated aqueous HCl) is then added. The aniline hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. nih.gov The resulting solid is then washed with a small amount of cold solvent and dried under vacuum.

An alternative method, particularly for industrial-scale production, involves reacting anhydrous aniline vapor with anhydrous hydrogen chloride gas at elevated temperatures (e.g., above 250°C). google.com This process yields a finely divided, pure crystalline product directly, avoiding the use of solvents. google.com

Advanced Synthetic Techniques and Process Intensification

To improve the efficiency, safety, and scalability of synthesizing this compound, modern techniques focusing on process intensification are being explored.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated, uninterrupted production. researchgate.net The synthesis of fluorinated and aniline-based compounds has been shown to benefit greatly from this technology.

Systematic optimization of reaction parameters is crucial for maximizing yield, minimizing impurities, and ensuring process robustness. Key parameters include temperature, pressure, reaction time, and the stoichiometry of reagents and catalysts.

Temperature Control: Precise temperature management is vital. In exothermic reactions like nitrations or halogenations, poor temperature control can lead to side reactions and reduced regioselectivity. In endothermic reactions or those requiring activation energy, such as cross-coupling, maintaining the optimal temperature ensures a reasonable reaction rate. Optimization studies often involve screening a range of temperatures to find the ideal balance between reaction speed and product purity. beilstein-journals.org

Reagent Stoichiometry: The molar ratio of reactants and catalysts directly impacts conversion and selectivity. For example, in a methoxylation reaction, using an excess of sodium methoxide might drive the reaction to completion but could also lead to undesired side products if other reactive sites exist. Optimization often involves systematically varying the equivalents of key reagents to identify the minimum amount required for maximum yield, which is both economically and environmentally beneficial. beilstein-journals.orgbeilstein-journals.org

Solvent Selection: The choice of solvent is critical as it affects solubility, reaction rates, and even the reaction pathway. For instance, in SNAr reactions, polar aprotic solvents like DMF or DMSO are often preferred as they can stabilize the charged intermediates. Optimization involves screening a panel of solvents to find one that provides the best combination of high yield, easy workup, and minimal environmental impact. beilstein-journals.org

| Parameter | Condition A | Condition B | Condition C | Rationale for Optimization |

| Catalyst | Palladium Diacetate | Bis(triphenylphosphine)palladium dichloride | Palladium bis(trifluoroacetate) | Different palladium catalysts exhibit varying reactivity and stability, impacting reaction efficiency and yield. beilstein-journals.org |

| Temperature | 40 °C | 60 °C | Reflux | Increasing temperature can accelerate reaction rates but may also promote decomposition or side reactions. beilstein-journals.org |

| Base Equivalents | 1.0 equiv | 1.5 equiv | 2.0 equiv | The amount of base can influence the deprotonation equilibrium, affecting the rate of catalytic turnover and overall conversion. beilstein-journals.org |

| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) | Dimethylformamide (DMF) | Solvent polarity and coordinating ability can significantly alter reaction kinetics and the stability of intermediates. beilstein-journals.org |

Table 3: Example of Parameter Optimization in a Cross-Coupling Reaction.

Scalability Considerations for Research and Process Development

The transition from laboratory-scale synthesis to large-scale production of specialty chemicals like this compound presents a unique set of challenges that are critical to address for both research and commercial viability. Process development focuses on creating a synthetic route that is not only high-yielding but also safe, cost-effective, and environmentally sustainable on a multi-kilogram scale.

Initial route scouting for similar fluorinated aromatic amines often explores various methods to introduce the key functionalities. For instance, in the development of a scalable route to 3-fluoro-6-methoxyquinoline (B1245202), a structural analog, initial strategies included a Balz–Schiemann reaction and electrophilic fluorination. acs.org While effective on a gram scale, these routes were deemed unsuitable for large-scale production due to safety concerns and high step counts. acs.org A more scalable approach was ultimately developed through the condensation of p-anisidine (B42471) with 2-fluoromalonic acid, which are inexpensive and readily available starting materials. acs.org This highlights a primary consideration in scalability: the selection of economical and accessible raw materials.

Process safety is another paramount concern. Reactions that are manageable in a laboratory fume hood can pose significant risks at the pilot or production scale. For example, the use of phosphorus oxychloride (POCl3) as a reagent, as seen in the synthesis of quinoline (B57606) derivatives, requires intensive optimization and safety studies before it can be successfully and safely scaled up. acs.orgresearchgate.net Thermal safety studies, such as Differential Scanning Calorimetry (DSC), are essential to understand the thermal hazards of the reaction mixture and to establish safe operating parameters.

Optimization of reaction conditions is crucial for maximizing yield and purity while minimizing costs and waste. This involves a systematic study of parameters such as reaction temperature, concentration, catalyst loading, and reaction time. In the synthesis of 4-fluoro-2-methoxyaniline, a related isomer, the reduction of a nitro-intermediate is a key step. A patented process describes the catalytic hydrogenation using Raney Ni in an autoclave under controlled hydrogen pressure and temperature, a common industrial method for nitro group reduction. google.com This method avoids the use of stoichiometric metal reductants that can generate significant waste.

The following table outlines a scalable process step for a related compound, illustrating typical parameters considered in process development.

| Parameter | Condition | Purpose |

| Starting Material | 4-fluoro-2-methoxy-1-nitrobenzene | Readily available precursor |

| Solvent | Methanol | Common industrial solvent |

| Catalyst | Raney Ni | Efficient and recyclable hydrogenation catalyst |

| Reagent | Hydrogen Gas (3.0 kgs pressure) | Clean reducing agent |

| Vessel | Autoclave | Standard equipment for high-pressure reactions |

| Temperature | 25-30°C | Mild conditions to ensure safety and selectivity |

| Outcome | High-yield conversion to 4-fluoro-2-methoxyaniline | Efficient and scalable transformation |

This data is illustrative of a scalable process for a structural isomer as described in a patent. google.com

Ultimately, a successful scale-up operation delivers the target compound with excellent purity and yield. For the 3-fluoro-6-methoxyquinoline synthesis, intensive optimization led to a process that was successfully scaled to a 32 kg batch, ultimately producing 12 kg of the final product with high purity. acs.org Such outcomes are the goal of rigorous process development for compounds like this compound, ensuring a reliable supply for further research and application.

Regioselectivity and Stereochemical Control in the Synthesis of Substituted Analogs

When synthesizing substituted analogs derived from 2-Fluoro-6-methoxyaniline, controlling the precise spatial arrangement of functional groups is paramount. This control is categorized into two main areas: regioselectivity, which dictates the position of substitution on an aromatic ring, and stereochemical control, which governs the three-dimensional orientation of atoms in chiral molecules.

Regioselectivity is crucial when introducing additional substituents onto the aniline ring or when using the aniline as a nucleophile in substitution reactions. The existing fluoro and methoxy groups on 2-Fluoro-6-methoxyaniline are ortho, para-directing activators, meaning they will direct incoming electrophiles primarily to the C3, C4, and C5 positions. The interplay between the electronic effects and steric hindrance of the existing groups determines the final position of the new substituent. For example, nitration or halogenation would likely yield a mixture of isomers, and achieving high regioselectivity would require careful selection of reagents and reaction conditions.

A well-documented example of regioselectivity can be found in nucleophilic aromatic substitution (SNAr) reactions involving substituted chloro-heterocycles. In the synthesis of 4-aminoquinazoline derivatives, 2,4-dichloroquinazoline (B46505) is often reacted with anilines. mdpi.com The chlorine atom at the C4 position is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position. This inherent difference in reactivity allows for highly regioselective substitution, where the amine (such as an analog of 2-Fluoro-6-methoxyaniline) will almost exclusively displace the C4-chloro group. mdpi.com This principle is fundamental for building complex molecules with a defined substitution pattern.

The table below summarizes the expected regioselectivity in a common synthetic reaction.

| Reactants | Reaction Type | Key Factor | Predominant Product |

| 2,4-Dichloroquinazoline + Amine | SNAr | Higher electrophilicity at C4 | 2-Chloro-4-aminoquinazoline |

| 2-Fluoro-6-methoxyaniline + Electrophile (e.g., Br+) | Electrophilic Aromatic Substitution | Directing effects of F and OMe groups | Mixture of 3-, 4-, and 5-bromo isomers |

Stereochemical control becomes critical when the synthesized analogs are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Many biologically active molecules are effective in only one specific enantiomeric form. Therefore, developing synthetic routes that produce a single enantiomer (an enantioselective synthesis) is a significant goal in medicinal chemistry.

If this compound were used to synthesize a larger molecule with a new chiral center, controlling the stereochemistry at that center would be essential. For instance, if a side chain containing a carbonyl group were added and subsequently reduced to an alcohol, a chiral center would be formed. Using a standard reducing agent like sodium borohydride (B1222165) would typically result in a 50:50 mixture of the two enantiomers (a racemic mixture). However, the use of chiral catalysts or reagents can selectively produce one enantiomer in high excess. This approach is vital for producing compounds with desired biological activity while minimizing potential off-target effects from the unwanted enantiomer. The synthesis of complex natural products often requires precise stereochemical control at multiple steps to arrive at the correct final structure. beilstein-journals.org

Chemical Reactivity and Derivatization Strategies of 2 Fluoro 6 Methoxyaniline Hydrochloride

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in 2-fluoro-6-methoxyaniline (B1297489) is a key site for nucleophilic reactions, enabling the formation of a variety of functional groups and derivatives.

Formation of Amide and Carbamate (B1207046) Derivatives

The amine functionality of 2-fluoro-6-methoxyaniline readily undergoes acylation reactions with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form stable amide bonds. This transformation is one of the most common reactions in medicinal chemistry. For instance, the reaction of a similar compound, 4-fluoro-2-methoxyaniline, with acetic anhydride (B1165640) in acetic acid at elevated temperatures yields the corresponding N-acetylated product, N-(4-fluoro-2-methoxyphenyl)acetamide. google.com This reaction highlights the general reactivity of fluoro-methoxyanilines in amide bond formation. The reaction proceeds via nucleophilic attack of the amine onto the electrophilic carbonyl carbon of the acylating agent.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 4-Fluoro-2-methoxyaniline | Acetic Anhydride | Acetic Acid | 90°C, 3-5 hrs | N-(4-fluoro-2-methoxyphenyl)acetamide |

This table illustrates a representative amidation reaction on a closely related isomer, demonstrating the expected reactivity.

Similarly, the amine group can react with reagents like phosgene (B1210022) derivatives or chloroformates to yield carbamates. General methods for carbamate synthesis include the reaction of anilines with carbon dioxide in the presence of a base to form a carbamic acid intermediate, which is then trapped with an electrophile. organic-chemistry.org Another approach involves the reaction with carbonylimidazolide in water, which provides an efficient route to carbamates without the need for an inert atmosphere. organic-chemistry.org These strategies are applicable to 2-fluoro-6-methoxyaniline for the synthesis of its carbamate derivatives.

Condensation Reactions for Imine and Heterocycle Formation

Condensation of the primary amine with aldehydes or ketones results in the formation of an imine, or Schiff base. libretexts.orglibretexts.org This reversible, acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.orgmasterorganicchemistry.com The rate of imine formation is typically optimal at a mildly acidic pH of around 5. libretexts.org

These imine intermediates are valuable precursors for the synthesis of various heterocyclic systems. For example, anilines are key starting materials in classic quinoline (B57606) syntheses such as the Skraup, Doebner-von Miller, and Friedländer reactions. iipseries.org The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a versatile method for constructing the quinoline core. iipseries.org While 2-fluoro-6-methoxyaniline itself is not the 2-aminoaryl carbonyl component, its derivatives can be elaborated to participate in such cyclizations.

Furthermore, anilines are used in the synthesis of benzimidazoles. A common method involves the condensation of an ortho-phenylenediamine derivative with a carboxylic acid or its equivalent. google.com For 2-fluoro-6-methoxyaniline to be a precursor for a benzimidazole, it would first need to be converted into a 1,2-diaminobenzene derivative, for instance, through nitration followed by reduction. The resulting diamine can then be cyclized. For example, the condensation of diamines with primary alcohols, catalyzed by a cobalt complex, can yield 2-substituted benzimidazoles. rsc.org

Electrophilic Aromatic Substitution Patterns on the Aryl Ring System

The regioselectivity of electrophilic aromatic substitution (EAS) on the 2-fluoro-6-methoxyaniline ring is dictated by the combined electronic effects of the existing substituents.

Electronic Effects of Fluoro and Methoxy (B1213986) Substituents on Aromatic Reactivity

The directing effects of the fluoro and methoxy groups are crucial in determining the position of attack by an incoming electrophile. Both the amine (-NH₂) and methoxy (-OCH₃) groups are activating, ortho, para-directors due to their ability to donate electron density to the ring via a strong positive mesomeric (+M) or resonance effect. The fluorine (-F) atom, while highly electronegative and thus deactivating through its negative inductive (-I) effect, also possesses lone pairs that can be donated to the ring, making it an ortho, para-director as well. libretexts.org

In 2-fluoro-6-methoxyaniline, the amine, fluoro, and methoxy groups are positioned at C1, C2, and C6 respectively. The powerful activating and directing effects of the amine and methoxy groups will dominate. The primary positions available for substitution are C3, C4, and C5.

The methoxy group at C6 strongly directs ortho (C5) and para (C3).

The amino group at C1 strongly directs ortho (C2, C6 - both blocked) and para (C4).

The fluoro group at C2 directs ortho (C1, C3 - C1 blocked) and para (C5).

Considering these effects in concert, the positions most activated towards electrophilic attack are C3, C4, and C5. The C4 position is para to the strongly activating amino group, making it a highly favored site for substitution. The C5 position is ortho to the methoxy group and para to the fluoro group, also rendering it susceptible to attack. The C3 position is para to the methoxy group and ortho to the fluoro group. The precise outcome of an EAS reaction will depend on the specific electrophile and reaction conditions, but substitution is strongly favored at the C4 position due to the powerful para-directing effect of the amine. Steric hindrance from the existing substituents may also play a role in favoring the less hindered para position.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity | Directing Preference |

| -NH₂ | C1 | Weakly withdrawing | Strongly donating | Activating | Ortho, Para |

| -F | C2 | Strongly withdrawing | Weakly donating | Deactivating | Ortho, Para |

| -OCH₃ | C6 | Withdrawing | Strongly donating | Activating | Ortho, Para |

This table summarizes the electronic effects of the substituents on the aromatic ring of 2-fluoro-6-methoxyaniline.

Metal-Catalyzed Cross-Coupling Reactions

Derivatives of 2-fluoro-6-methoxyaniline can be employed in metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation in Derivatives

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. researchgate.netnih.gov To utilize 2-fluoro-6-methoxyaniline in such a reaction, it typically must first be converted into a suitable substrate, such as an aryl halide or triflate. For example, the amine could be transformed into a diazonium salt and subsequently converted to an aryl bromide or iodide via a Sandmeyer reaction.

Alternatively, if a halogen is already present on the ring, as in a bromo-derivative of 2-fluoro-6-methoxyaniline, it can directly participate in the coupling. Studies on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines have shown that these reactions can proceed efficiently to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-alkenyl bonds. nih.gov These reactions demonstrate that the presence of a free amine ortho to the halogen does not inhibit the catalytic cycle and can be well-tolerated, providing a direct route to functionalized biaryl compounds. nih.govmdpi.com This methodology is directly applicable to halogenated derivatives of 2-fluoro-6-methoxyaniline for the synthesis of more complex aryl structures.

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product |

| ortho-Bromoaniline | Arylboronic acid | Pd(0) complex | e.g., K₂CO₃, Cs₂CO₃ | 2-Aminobiphenyl derivative |

| ortho-Bromoaniline | Alkylboronic ester | Pd(0) complex | e.g., K₃PO₄ | 2-Alkylaniline derivative |

This table shows generalized Suzuki-Miyaura reactions on a model substrate, ortho-bromoaniline, analogous to a halogenated derivative of 2-fluoro-6-methoxyaniline.

Other Palladium-Catalyzed C-C, C-N, and C-O Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, offering versatile strategies for the derivatization of anilines, including substituted systems like 2-fluoro-6-methoxyaniline. While the amino group can be a directing group for C-H functionalization, it can also participate directly in C-N bond-forming reactions, such as the Buchwald-Hartwig amination. researchgate.netbeilstein-journals.org

In the context of C-N coupling, palladium catalysts facilitate the reaction between an aryl halide or triflate and an amine. For a substrate like 2-fluoro-6-methoxyaniline, the amino group can react with various aryl or heteroaryl halides to form diarylamines. The choice of ligand for the palladium center is crucial for achieving high yields and broad substrate scope. rsc.org Ligands such as BrettPhos and RuPhos have been shown to be effective for a wide range of C-N cross-coupling reactions. rsc.org The reaction conditions, particularly the choice of base, are also critical, as highly basic conditions can be incompatible with sensitive functional groups. nih.govnih.gov For instance, weaker bases like potassium phenoxide (KOPh) have been successfully employed in the coupling of fluoroalkylamines, which could be applicable to fluorinated anilines. nih.gov

For C-C bond formation, the aniline (B41778) moiety can be converted into a diazonium salt, which can then participate in palladium-catalyzed cross-coupling reactions, although this is less common than using aryl halides. More typically, the corresponding aryl halide derived from 2-fluoro-6-methoxyaniline would be used in classic coupling reactions like Suzuki, Heck, or Sonogashira couplings to introduce new carbon-based substituents.

Similarly, C-O coupling reactions, such as the Buchwald-Hartwig etherification, would typically involve coupling an aryl halide with an alcohol. The phenol (B47542) derived from the demethylation of 2-fluoro-6-methoxyaniline could serve as the nucleophile in such reactions to form diaryl ethers.

| Coupling Type | Reactants | Catalyst System (Example) | Product Type |

| C-N Coupling | 2-Fluoro-6-methoxyaniline + Aryl Bromide | Pd₂(dba)₃ / BrettPhos, NaOtBu | N-(2-fluoro-6-methoxyphenyl)arylamine |

| C-N Coupling | Aryl Chloride + Fluoroalkylamine | [Pd(allyl)Cl]₂ / AdBippyPhos, KOPh | N-Fluoroalkyl aniline derivative |

| C-C Coupling | Aryl Halide + Boronic Acid (Suzuki) | Pd(PPh₃)₄, Base | Biaryl |

| C-O Coupling | Aryl Halide + Alcohol (Buchwald-Hartwig) | Pd(OAc)₂ / Ligand, Base | Aryl Ether |

Diazotization and Subsequent Transformations of the Diazonium Salt

The conversion of the primary aromatic amino group of 2-fluoro-6-methoxyaniline into a diazonium salt is a gateway to a vast array of chemical transformations. scienceinfo.com This process, known as diazotization, involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. scienceinfo.comcareers360.com The diazonium group (-N₂⁺) is an excellent leaving group as dinitrogen gas (N₂), enabling its replacement by a wide variety of nucleophiles. masterorganicchemistry.com

A synthetically valuable transformation of an aryl diazonium salt is its conversion to an arenesulfonyl chloride. This reaction, a type of Sandmeyer reaction, typically involves reacting the diazonium salt with sulfur dioxide (SO₂) in the presence of a copper(I) or copper(II) chloride catalyst. wikipedia.orgnih.gov The reaction provides a direct route to sulfonyl chlorides, which are crucial intermediates in the synthesis of sulfonamides, a class of compounds with significant pharmaceutical applications. nih.gov

The general procedure involves preparing the cold diazonium salt solution from 2-fluoro-6-methoxyaniline and then adding it to a solution of sulfur dioxide in a suitable solvent, such as acetic acid, containing a catalytic amount of cuprous chloride (CuCl). google.com More recent methods have explored visible-light photocatalysis as a milder alternative to traditional copper-catalyzed systems for this transformation. nih.gov In these methods, a photocatalyst mediates the single-electron transfer (SET) to the diazonium salt, initiating a radical cascade that leads to the formation of the sulfonyl chloride. nih.gov

| Starting Material | Reagents | Catalyst | Product |

| Aryl Diazonium Salt | SO₂, HCl | CuCl / CuCl₂ | Arenesulfonyl Chloride |

| Arenediazonium Tetrafluoroborate | SO₂ (in situ), HCl | K-PHI (photocatalyst), visible light | Arenesulfonyl Chloride |

Diazotization Mechanism: The formation of the diazonium salt proceeds through a well-established multi-step mechanism. scienceinfo.commasterorganicchemistry.com

Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation of nitrous acid followed by the loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺). masterorganicchemistry.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (2-fluoro-6-methoxyaniline) attacks the nitrosonium ion, forming an N-N bond and generating an N-nitrosammonium ion. masterorganicchemistry.comicrc.ac.ir

Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps occur. The N-nitrosammonium ion is deprotonated to yield an N-nitrosamine. This intermediate then undergoes acid-catalyzed tautomerization to a diazohydroxide. orgoreview.com

Formation of the Diazonium Ion: Protonation of the hydroxyl group of the diazohydroxide followed by the elimination of a water molecule results in the formation of the resonance-stabilized aryl diazonium cation. masterorganicchemistry.comyoutube.com

Nitrogen Extrusion Mechanism: The subsequent loss of N₂ from the diazonium salt can occur through several pathways, depending on the reaction conditions and the nucleophile involved.

Sₙ1-type Mechanism: In the absence of a metal catalyst, heating the diazonium salt (for example, in the Schiemann reaction to introduce fluorine) can lead to the unimolecular heterolytic cleavage of the C-N bond. libretexts.org This generates a highly unstable aryl cation and N₂ gas. The aryl cation is then rapidly trapped by a nucleophile. echemi.com The reaction rate in this case is first-order in the diazonium salt and independent of the nucleophile's concentration. echemi.com

Radical Mechanism (Sandmeyer Reaction): In the presence of copper(I) salts (e.g., CuCl, CuBr), the mechanism is believed to be radical in nature. wikipedia.org It is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium ion. This reduces the diazonium ion to an aryl radical with the concomitant loss of N₂ gas and formation of a copper(II) species. The aryl radical then abstracts a halogen or another group from the copper(II) complex to form the final product and regenerate the copper(I) catalyst. wikipedia.org

Functionalization Strategies Involving the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring of 2-fluoro-6-methoxyaniline offers opportunities for further functionalization, primarily through ether cleavage. The most common transformation is O-demethylation to yield the corresponding phenol, 2-amino-3-fluorophenol. This reaction is typically achieved using strong reagents that can cleave the aryl-O bond.

Common reagents for aryl methyl ether cleavage include:

Boron Tribromide (BBr₃): This is a highly effective but strong Lewis acid for cleaving ethers. The reaction proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group.

Hydrogen Halides: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can be used, often at elevated temperatures, to cleave the ether bond.

Nucleophilic Reagents: Strong nucleophiles, such as lithium iodide (LiI) or sodium salts of thiols (e.g., sodium thiophenoxide), can also effect demethylation through an Sₙ2 attack on the methyl group.

Recent research has also explored using the methoxy groups of complex biomolecules like lignin (B12514952) as methylating agents for anilines, a process catalyzed by reagents like LiI in an ionic liquid. nih.gov This suggests a potential, albeit less direct, synthetic application where the methoxy group of a 2-fluoro-6-methoxyaniline derivative could be transferred to another nucleophile under specific catalytic conditions.

Reactivity of the Fluoro Substituent: Nucleophilic Aromatic Substitution (SₙAr) on Activated Derivatives

The fluorine atom in 2-fluoro-6-methoxyaniline is generally unreactive towards nucleophilic aromatic substitution (SₙAr) because the aromatic ring is substituted with electron-donating groups (amino and methoxy), which deactivate the ring for nucleophilic attack. SₙAr reactions typically require the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). nih.govyoutube.com

However, the fluoro substituent can be rendered susceptible to substitution if the electronic nature of the ring is altered. This can be achieved by modifying the existing functional groups or introducing new ones. For instance, converting the amino group into a diazonium salt (-N₂⁺) makes the ring extremely electron-deficient, though substitution at other positions often occurs preferentially.

A more practical approach involves derivatives where the ring is activated. If 2-fluoro-6-methoxyaniline were part of a larger molecule containing strong EWGs, the fluorine atom could become a viable leaving group. In SₙAr reactions, fluoride (B91410) is often an excellent leaving group, a phenomenon known as the "element effect". nih.gov This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond, making the attached carbon highly electrophilic and susceptible to nucleophilic attack. This initial attack is often the rate-determining step. youtube.comnih.gov

Modern catalytic methods have been developed to perform SₙAr on unactivated fluoroarenes. unc.edu These include organic photoredox catalysis, where a photoexcited catalyst oxidizes the fluoroarene to a radical cation. nih.govnih.gov This radical cation is highly electrophilic and readily undergoes attack by a nucleophile, leading to the substitution of the fluoride. nih.gov

| Substrate Type | Nucleophile (Example) | Conditions | Product |

| Activated Fluoroarene (with EWG) | Amine, Alkoxide | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMSO) | Substituted arene |

| Unactivated Fluoroarene | Azole, Amine | Organic photocatalyst, visible light | Substituted arene |

| Difluoroaniline | Ti(NMe₂)₄ | Heat (120 °C) | (Dimethylamino)fluoroaniline |

Spectroscopic and Structural Characterization Methodologies in Chemical Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the atomic framework of a molecule in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

A complete structural analysis of 2-Fluoro-6-methoxyaniline (B1297489) hydrochloride relies on the combined interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. The hydrochloride form means the aniline (B41778) nitrogen is protonated to an ammonium (B1175870) group (-NH₃⁺), which significantly influences the electronic environment of the aromatic ring.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) protons, the aromatic protons, and the ammonium protons. The methoxy group protons (-OCH₃) would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The three aromatic protons are chemically distinct and would couple to each other and to the fluorine atom, resulting in complex splitting patterns (e.g., doublet of doublets, triplet of doublets). Their chemical shifts would be downfield, influenced by the electron-withdrawing ammonium group and the electronegative fluorine atom. The ammonium protons (-NH₃⁺) would likely appear as a broad singlet at a downfield chemical shift, the position of which can be highly dependent on solvent, concentration, and temperature.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would display seven unique carbon signals. The methoxy carbon is expected in the δ 55-65 ppm region. The six aromatic carbons would appear between δ 110-160 ppm. The carbon directly bonded to the fluorine (C-2) would show a large coupling constant (¹JCF) and a significant downfield shift due to fluorine's high electronegativity. Similarly, the carbon attached to the ammonium group (C-1) and the methoxy group (C-6) would be shifted downfield. The remaining aromatic carbons (C-3, C-4, C-5) would also show smaller C-F coupling constants (²JCF, ³JCF, ⁴JCF). cdnsciencepub.comcdnsciencepub.comucf.edu

Fluorine (¹⁹F) NMR: With ¹⁹F being a 100% naturally abundant spin-½ nucleus, ¹⁹F NMR is highly sensitive. alfa-chemistry.com For this compound, a single resonance is expected. The chemical shift of fluorine in fluoroaromatic compounds is highly sensitive to the electronic nature of other substituents on the ring. nih.govresearchgate.net For a fluorine atom ortho to an ammonium group and a methoxy group, the chemical shift would be expected in the typical range for aryl fluorides (δ -100 to -140 ppm relative to CFCl₃). ucsb.edu The signal would be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for 2-Fluoro-6-methoxyaniline hydrochloride Note: These are estimated values. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 3.8 – 4.0 | Singlet (s) | -OCH₃ |

| ¹H | 6.8 – 7.5 | Multiplets (m) | Aromatic H-3, H-4, H-5 |

| ¹H | Variable (Broad) | Broad Singlet (br s) | -NH₃⁺ |

| ¹³C | 55 – 65 | Quartet (q, from ¹H coupling) | -OCH₃ |

| ¹³C | 110 – 160 | Doublet (d, large ¹JCF) | C-2 |

| ¹³C | 110 – 160 | Singlet/Doublet (s/d, small JCF) | C-1, C-6 |

| ¹³C | 110 – 160 | Doublets (d, small JCF) | C-3, C-4, C-5 |

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This H-H correlation experiment would reveal the coupling network between the aromatic protons. sdsu.edu Cross-peaks would appear between adjacent (ortho-coupled) protons on the benzene (B151609) ring (e.g., H-3 with H-4, and H-4 with H-5). This information is invaluable for confirming the substitution pattern and assigning the specific resonances of the aromatic protons. iau.ir

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu It would show cross-peaks connecting the H-3 signal to the C-3 signal, H-4 to C-4, and H-5 to C-5. The methoxy protons would show a correlation to the methoxy carbon. This technique provides definitive C-H assignments. iau.ir

These 2D techniques are particularly powerful for differentiating between isomers. For example, the COSY and HSQC patterns for 2-Fluoro-6-methoxyaniline would be distinct from those of its isomers, such as 4-Fluoro-2-methoxyaniline, due to the different proton coupling networks and C-H environments.

In chemical research, contradictions can arise between expected and observed spectroscopic data or between different analytical techniques. A systematic approach is required to resolve such discrepancies.

Sample Purity and Integrity: The first step is to re-verify the purity of the sample using techniques like chromatography (HPLC, GC) and to ensure the compound has not degraded or undergone a chemical transformation (e.g., hydrolysis, oxidation).

Re-acquisition and Processing: Spectra should be re-acquired under different conditions (e.g., different solvents, temperatures) to check for solvent effects or dynamic processes. Re-processing the raw data can also sometimes reveal artifacts that were misinterpreted.

Advanced NMR Experiments: If 1D data is ambiguous, more advanced experiments are employed. HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) C-H correlations, helping to piece together molecular fragments. NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity of protons, aiding in stereochemical assignments.

Computational Chemistry: Predicting NMR chemical shifts using quantum mechanical calculations (like Density Functional Theory, DFT) has become a powerful tool. nih.govresearchgate.net Comparing the experimental spectrum to a computationally predicted spectrum for the proposed structure and its plausible isomers can often resolve ambiguities. A good match provides strong evidence for the correct structure.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the molecular formula is C₇H₉ClFNO⁺. The molecular ion peak (M⁺) corresponding to the protonated free base (C₇H₈FNO) would be observed.

The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. The fragmentation pattern in an electron ionization (EI) or tandem MS (MS/MS) experiment would be expected to show characteristic losses. researchgate.net Key fragmentation pathways for the parent compound, 2-Fluoro-6-methoxyaniline, would likely involve:

Loss of a methyl radical (•CH₃): A peak at [M-15]⁺ from the cleavage of the methoxy group.

Loss of carbon monoxide (CO): A peak at [M-28]⁺ following the loss of the methyl radical.

Loss of hydrogen cyanide (HCN): A peak at [M-27]⁺, a characteristic fragmentation of the aniline moiety. miamioh.edu

Table 2: Predicted Mass Spectrometry Data for 2-Fluoro-6-methoxyaniline (Free Base)

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 141.06 | [C₇H₈FNO]⁺ | Molecular Ion (M⁺) |

| 126.04 | [M - CH₃]⁺ | Loss of a methyl radical |

| 114.04 | [M - HCN]⁺ | Loss of hydrogen cyanide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups. wvu.edu

For this compound, the IR spectrum would be dominated by absorptions from the ammonium group, the aromatic ring, the ether linkage, and the carbon-fluorine bond. orgchemboulder.com

N-H⁺ Stretch: The protonated amine (-NH₃⁺) would exhibit strong, broad absorption bands in the 2500-3200 cm⁻¹ region.

C-H Aromatic Stretch: Sharp peaks would appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org

C-H Aliphatic Stretch: Absorptions from the methoxy group C-H bonds would be seen just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Aromatic Stretch: Medium to strong intensity peaks would be present in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring. wvu.edu

C-O Stretch: The aryl-alkyl ether linkage would produce a strong, characteristic absorption band, typically in the 1200-1275 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch) regions. pearson.combartleby.com

C-F Stretch: A strong absorption due to the C-F bond stretch is expected in the 1200-1300 cm⁻¹ range. uwosh.edu

Table 3: Expected IR Absorption Bands for this compound

| Wave Number (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500 - 3200 (Broad, Strong) | N-H Stretch | Ammonium (-NH₃⁺) |

| 3000 - 3100 (Sharp, Medium) | C-H Stretch | Aromatic Ring |

| 2850 - 2960 (Medium) | C-H Stretch | Methoxy (-OCH₃) |

| 1450 - 1600 (Medium-Strong) | C=C Stretch | Aromatic Ring |

| 1200 - 1300 (Strong) | C-F Stretch | Aryl-Fluoride |

| 1200 - 1275 (Strong) | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal and analyzing the resulting diffraction pattern. The analysis provides exact bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation in the crystalline state. acs.org

For this compound, a single-crystal X-ray structure would provide invaluable information. It would confirm the protonation site as the nitrogen atom and detail the geometry of the resulting ammonium group. Furthermore, it would reveal the intermolecular interactions that govern the crystal packing, such as hydrogen bonds between the ammonium protons and the chloride counter-ion, and potentially other non-covalent interactions. researchgate.netnih.gov A search of publicly available crystallographic databases indicates that the crystal structure for this specific compound has not been reported. Were it available, it would serve as the ultimate validation of the structure inferred from spectroscopic methods.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Fluoro-6-methoxyaniline |

| 4-Fluoro-2-methoxyaniline |

| Aniline |

Molecular Conformation and Stereochemical Assignment

A definitive analysis of the molecular conformation and stereochemical assignment of this compound would necessitate detailed structural data, primarily from single-crystal X-ray diffraction studies. This technique would elucidate the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles. Such data would reveal the orientation of the fluoro and methoxy substituents on the aniline ring relative to the ammonium group formed upon protonation by hydrochloric acid.

In the absence of specific crystallographic data for the hydrochloride salt, a theoretical approach could be employed. Computational modeling, using methods such as Density Functional Theory (DFT), could predict the most stable conformation of the protonated molecule. These calculations would likely indicate a planar or near-planar phenyl ring, with the substituents oriented to minimize steric hindrance. However, without experimental verification, these models remain theoretical.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The study of intermolecular interactions and crystal packing is crucial for understanding the solid-state properties of a compound. For this compound, these interactions would be dominated by a combination of hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The presence of the charged ammonium group and the chloride counter-ion would introduce strong ionic interactions.

Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in the structure of this compound. The primary hydrogen bond donors are the protons of the ammonium group (-NH3+). The primary acceptor is the chloride ion (Cl-). Intermolecular hydrogen bonds of the N-H···Cl type are expected to be the most significant, forming a network that links the cations and anions.

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to confirm the compound's stoichiometry and purity.

For this compound, the expected molecular formula is C7H9ClFNO. Theoretical elemental percentages can be calculated based on the atomic weights of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 47.32 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 5.12 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.96 |

| Fluorine | F | 19.00 | 1 | 19.00 | 10.70 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.89 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.01 |

| Total | 177.62 | 100.00 |

Experimental data from an elemental analyzer would need to closely match these theoretical values to validate the identity and purity of the synthesized this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules at the atomic level. These methods would be invaluable in understanding the intrinsic characteristics of 2-Fluoro-6-methoxyaniline (B1297489) hydrochloride.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 2-Fluoro-6-methoxyaniline hydrochloride, a DFT analysis would typically be performed to calculate key properties that govern its reactivity.

Key Investigated Parameters:

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule, highlighting the influence of the electronegative fluorine atom, the electron-donating methoxy (B1213986) group, and the protonated amine.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness, derived from HOMO and LUMO energies, would provide quantitative measures of the molecule's reactivity.

These calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or larger, would provide a foundational understanding of the molecule's behavior in chemical reactions.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can accurately predict spectroscopic data, which is essential for structural elucidation.

NMR Spectroscopy: By using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, can confirm the molecular structure and help in the assignment of complex spectra. For substituted anilines, computational models can help understand how different substituents electronically influence the chemical shifts of nearby protons and carbons.

Vibrational Spectroscopy: Theoretical calculations can also predict infrared (IR) and Raman spectra. The computed vibrational frequencies and intensities would correspond to specific bond stretches, bends, and torsions within the this compound molecule. This aids in the interpretation of experimental spectra and can provide insights into conformational isomers.

Mechanistic Pathway Elucidation (e.g., Transition State Analysis, Kinetic Isotope Effects)

Understanding how a molecule participates in a chemical reaction requires the study of the reaction mechanism. Computational methods are powerful tools for this purpose.

Transition State Analysis: To study a potential reaction involving this compound, computational chemists would model the entire reaction coordinate. This involves locating and characterizing the structures of reactants, products, intermediates, and, most importantly, the transition states. Calculating the activation energy (the energy barrier of the transition state) provides a quantitative prediction of the reaction rate.

Kinetic Isotope Effects (KIEs): KIEs can be computationally predicted by modeling the reaction pathways of isotopically labeled molecules (e.g., substituting hydrogen with deuterium). The results can provide detailed information about bond-breaking and bond-forming steps in the rate-determining part of a reaction, offering deeper mechanistic insight.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying electronic properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to explore the dynamic behavior of molecules and their interactions with their environment over time.

For this compound, MD simulations would be used to:

Analyze Conformational Flexibility: These simulations would track the movement of atoms over time, revealing the preferred conformations of the molecule, particularly the orientation of the methoxy group relative to the aromatic ring.

Study Intermolecular Interactions: In a simulated solvent (e.g., water), MD can model how the protonated amine and other functional groups form hydrogen bonds and other non-covalent interactions with surrounding solvent molecules. This is crucial for understanding its solubility and behavior in solution.

Investigate Crystal Packing: In the solid state, simulations could explore the intermolecular forces, including hydrogen bonds between the ammonium (B1175870) group and the chloride anion, that stabilize the crystal lattice.

Structure-Activity Relationship (SAR) Studies Using Computational Methods

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of a compound with its biological activity or a specific chemical property.

If this compound were part of a series of biologically active compounds, a QSAR study would involve:

Descriptor Calculation: Calculating a variety of molecular descriptors for this compound and its analogs. These descriptors quantify physicochemical properties such as lipophilicity (logP), electronic effects (Hammett constants), and molecular shape.

Model Generation: Using statistical methods to build a mathematical model that links these descriptors to the observed activity.

Prediction: This model could then be used to predict the activity of new, unsynthesized analogs and to understand which structural features (e.g., the position of the fluorine or methoxy group) are critical for the desired activity.

Prediction of Adsorption Behavior on Material Surfaces

Computational methods can predict how molecules interact with and adsorb onto the surfaces of various materials, which is relevant in fields like materials science, catalysis, and environmental chemistry.

To study the adsorption of this compound, researchers would typically:

Model the Surface: Create a computational model of the material surface of interest (e.g., graphene, a metal oxide, or a polymer).

Simulate Adsorption: Use DFT or MD simulations to place the molecule on the surface and calculate the adsorption energy. This energy indicates the strength of the interaction.

Analyze Interactions: Analyze the specific interactions between the molecule and the surface, such as van der Waals forces, hydrogen bonds, or covalent bonds, to understand the adsorption mechanism.

Such studies could predict its potential use in applications like corrosion inhibition or its environmental fate if adsorbed onto particulate matter.

Applications As Key Building Blocks in Advanced Chemical Research

Role in Medicinal Chemistry Research and Drug Discovery Programs

In the realm of medicinal chemistry, 2-Fluoro-6-methoxyaniline (B1297489) hydrochloride is a highly valued building block. The presence of the fluorine atom is particularly significant, as fluorine incorporation is a well-established strategy for enhancing the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.

2-Fluoro-6-methoxyaniline hydrochloride is an essential precursor for the synthesis of fluorinated heterocyclic compounds, which form the core of many therapeutic agents. Its primary amine group readily participates in various cyclization reactions to form fused ring systems.

Notably, it is employed in the synthesis of quinoline (B57606) derivatives. nih.govresearchgate.net Classical methods such as the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be adapted for aniline (B41778) derivatives like 2-Fluoro-6-methoxyaniline. By reacting it with appropriate 1,3-dicarbonyl compounds under acidic or thermal conditions, researchers can construct the fluorinated and methoxylated quinoline core. This scaffold is of great interest due to the established biological activities of quinoline-based molecules. nih.gov

Similarly, this aniline derivative is used to construct pyridopyrimidinones. nih.govnih.gov These bicyclic heteroaromatic systems are synthesized through multi-step reactions, often beginning with the condensation of an aminopyridine precursor with a β-ketoester or a similar reagent. By incorporating 2-Fluoro-6-methoxyaniline into the synthetic route, chemists can produce pyridopyrimidinone scaffolds bearing the specific fluoro and methoxy (B1213986) substitution pattern, enabling the exploration of this chemical space for potential drug candidates. nih.govspast.org The synthesis of these scaffolds is a key step in developing new agents for various diseases, including cancer. nih.govresearchgate.net

The quinoline and quinazoline (B50416) scaffolds derived from precursors like 2-Fluoro-6-methoxyaniline are central to the development of targeted cancer therapies, particularly Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). nih.govmdpi.com The 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline cores are recognized as privileged structures for EGFR inhibition. nih.gov

This compound serves as a key intermediate for synthesizing the fluorinated "anilino" portion of these inhibitors. The fluorine atom can significantly enhance the potency and selectivity of the inhibitor. nih.gov For instance, research has shown that fluorination can improve the binding affinity of inhibitors to mutant forms of EGFR, such as the L858R/T790M/C797S triplet mutant, which is associated with resistance to earlier-generation therapies. nih.gov By providing a ready source of the 2-fluoro-6-methoxy-substituted aniline moiety, this hydrochloride salt facilitates the synthesis of advanced pharmaceutical intermediates aimed at overcoming drug resistance in oncology. mdpi.comresearchgate.net

A fundamental strategy in drug discovery is the synthesis of a library of chemical analogs to explore structure-activity relationships (SAR). This compound is an ideal starting point for creating series of compounds for biological evaluation.

Anticancer Research: Derivatives of pyridopyrimidine have been synthesized and screened for their cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A-549) cancers. nih.gov The resulting compounds are often evaluated for their ability to induce apoptosis and inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.gov Similarly, quinoline-based compounds are widely investigated for their antiproliferative effects. nih.gov Using this compound allows researchers to systematically introduce the 2-fluoro-6-methoxy substitution pattern into these scaffolds to probe its effect on anticancer potency.

Antimicrobial Research: The quinoline core is also a well-known pharmacophore in antimicrobial agents. nih.govresearchgate.net Fluoroquinolones, for example, are a major class of antibiotics. researchgate.netresearchgate.net By using this compound, chemists can synthesize novel quinoline analogs and test their activity against a panel of clinically relevant pathogens. These may include Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Klebsiella pneumoniae, and fungi like Cryptococcus neoformans. nih.gov The fluorine substituent is often critical for the antimicrobial efficacy of these compounds. mdpi.com

The strategic placement of fluorine atoms is a powerful tool in medicinal chemistry for fine-tuning the physicochemical properties of a drug candidate to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

pKa: The strong electron-withdrawing nature of the fluorine atom in this compound has a predictable effect on the basicity (pKa) of the aniline's amino group and any other basic centers in the final molecule. This inductive effect lowers the pKa, making the amine less basic. Modulating pKa is critical as it influences the ionization state of a drug at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with its biological target.

| Molecular Property | Effect of Fluorine Substitution | Significance in Drug Design |

|---|---|---|

| pKa (Basicity) | Decreases due to the strong electron-withdrawing inductive effect. | Alters ionization state at physiological pH, affecting solubility, receptor binding, and cell permeability. |

| Lipophilicity (logP/logD) | Generally increases, enhancing membrane permeability. The effect can be modulated by the position and number of fluorine atoms. | Impacts absorption, distribution, metabolic stability, and ability to cross the blood-brain barrier. |

| Metabolic Stability | Increases by blocking sites susceptible to oxidative metabolism by Cytochrome P450 enzymes. | Improves drug half-life and oral bioavailability. |

| Binding Affinity | Can increase through favorable interactions (e.g., hydrogen bonds, dipole interactions) with the target protein. | Enhances the potency and selectivity of the drug candidate. |

Applications in Materials Science Research

The utility of this compound extends beyond medicine into the field of materials science, where it can be used as a monomer to create advanced functional polymers.

Polyaniline (PANI) is one of the most studied intrinsically conducting polymers (ICPs) due to its good environmental stability, tunable conductivity, and straightforward synthesis. wikipedia.org The properties of PANI can be significantly modified by synthesizing it from substituted aniline monomers.

This compound can be polymerized, typically through chemical or electrochemical oxidative methods in an acidic medium, to yield poly(2-fluoro-6-methoxyaniline). mdpi.comiarjset.comacs.orgnih.gov The resulting polymer's properties would be distinct from those of unsubstituted PANI.

Electronic Properties: The electron-withdrawing fluorine and electron-donating methoxy groups on the polymer backbone would alter the electronic band structure, influencing its electrical conductivity and redox potentials.

Solubility and Processability: The substituents can improve the polymer's solubility in common organic solvents, which is a significant challenge for unsubstituted PANI, thereby enhancing its processability for device fabrication.

Optical and Electrochromic Properties: The substituents are expected to change the polymer's optical absorption characteristics. This would make the functionalized polymer a candidate for applications in electrochromic devices ("smart" windows), sensors, and light-emitting diodes, where a color change is induced by an electrical potential.

Development of Specialty Organic Materials with Tuned Electronic or Optical Properties

The incorporation of fluorine atoms into organic conjugated materials is a well-established strategy for tuning their electronic and optical properties. rsc.org Fluorine's high electronegativity can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This modification makes the resulting materials more resistant to oxidative degradation and can facilitate electron injection, which is beneficial for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org

While direct applications of this compound in this area are not extensively documented, its structure makes it a valuable precursor. The aniline group provides a reactive site for polymerization or for building larger chromophoric systems. The fluorine and methoxy substituents act as electronic modifiers. By incorporating this building block into larger π-conjugated systems, such as polyanilines or quinoxalineimides, chemists can fine-tune the material's bandgap, charge carrier mobility, and solid-state packing. nih.govnumberanalytics.com The strategic placement of fluorine can lead to enhanced intermolecular interactions (e.g., C–H⋯F hydrogen bonds), which influences the supramolecular organization in the solid state and can improve charge transport properties. rsc.org

Role in Agrochemical Research and Development

Fluorinated compounds are of paramount importance in the agrochemical industry, with over half of recently launched pesticides containing fluorine. nih.govnih.gov The introduction of fluorine can dramatically enhance a molecule's biological activity by altering its lipophilicity, metabolic stability, and binding affinity to target receptors. nih.govrhhz.net Dinitroanilines, such as the herbicide Trifluralin, were among the first organofluorine compounds used in agriculture and demonstrate the effectiveness of this class of molecules. wikipedia.org

Aniline derivatives are critical intermediates for a wide range of pesticides, including herbicides, fungicides, and insecticides. ontosight.aigoogle.com For instance, recent research has focused on developing novel anthranilic diamide (B1670390) insecticides that incorporate a fluoroaniline (B8554772) moiety, showing high potency against various pests by targeting their ryanodine (B192298) receptors. nih.gov Although the specific use of this compound is not detailed in widespread literature, its structural motifs—a fluorinated aniline core—position it as a highly relevant building block for the synthesis of new agrochemical candidates. ontosight.ainih.gov Researchers can utilize the amine group for amide bond formation or to construct heterocyclic systems, which are common scaffolds in modern pesticides. nih.govnih.gov

Utility in Catalyst Development and Ligand Synthesis for Organic Transformations

Substituted anilines are fundamental precursors for a vast array of ligands used in coordination chemistry and catalysis. nih.govfud.edu.ng The primary amine of this compound is readily condensed with aldehydes or ketones to form Schiff base ligands. nih.gov These ligands are prized for their straightforward synthesis and their ability to coordinate with a wide range of transition metals to form stable complexes. nih.govfud.edu.ng

The electronic properties of the resulting metal complex, and thus its catalytic activity, can be systematically modulated by the substituents on the aniline ring. ajol.info In the case of 2-Fluoro-6-methoxyaniline, the electron-withdrawing fluorine atom and the electron-donating methoxy group exert opposing electronic effects. This distinct electronic profile can be exploited to fine-tune the Lewis acidity and redox potential of a coordinated metal center, potentially leading to catalysts with enhanced activity, selectivity, or stability for specific organic transformations. These Schiff base-metal complexes have shown utility in various catalytic applications and possess interesting biological activities. nih.gov

Development of Novel Reagents for Organic Synthesis

The true utility of this compound in organic synthesis lies in its role as a versatile starting material for constructing more complex molecules, particularly heterocyclic compounds. nih.gov Fluorinated heterocycles are crucial building blocks in medicinal chemistry and materials science. nih.govmdpi.com The functional groups on this compound allow for a variety of synthetic transformations.

For example, aniline derivatives are key components in the synthesis of quinolines and other fused N-heterocycles. researchgate.net The amine can participate in cyclization reactions, while the fluorine and methoxy groups direct the regioselectivity of subsequent reactions and modify the properties of the final product. A related compound, 2-Fluoro-4-methoxyaniline (B1334285), has been used to produce five-membered heterocycles for pharmaceutical manufacturing. biosynth.com Similarly, this compound can be employed in multi-step syntheses to generate novel fluorinated heterocyclic scaffolds, which can then be used as advanced reagents or intermediates in drug discovery and materials research programs. nih.govresearchgate.net

| Application Area | Relevant Structural Features | Function/Potential |

|---|---|---|

| Specialty Organic Materials | Fluorine atom, Aromatic ring | Tunes HOMO/LUMO energy levels, enhances stability, and influences solid-state packing for electronic applications. rsc.org |

| Agrochemical Research | Fluorinated aniline core | Serves as a precursor for insecticides and herbicides, where fluorine can increase metabolic stability and bioactivity. nih.govnih.gov |

| Catalyst & Ligand Synthesis | Primary amine, Fluoro/Methoxy groups | Enables synthesis of Schiff base ligands; substituents modulate the electronic properties of the resulting metal catalyst. fud.edu.ngajol.info |

| Novel Reagent Development | Multifunctional aromatic ring | Acts as a building block for complex fluorinated heterocyclic systems used in medicinal chemistry and materials science. nih.govresearchgate.net |

Compound Index

| Compound Name |

|---|

| 2-Fluoro-4-methoxyaniline |

| 2-Fluoro-6-methoxyaniline |

| This compound |

| Trifluralin |

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry is driving research into more sustainable methods for synthesizing foundational molecules like 2-Fluoro-6-methoxyaniline (B1297489) hydrochloride. Future efforts will likely concentrate on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

Key research areas include:

Catalysis with Earth-Abundant Metals: A significant trend is the replacement of precious metal catalysts (like palladium) with more abundant and less toxic alternatives such as nickel or cobalt. acs.orgacs.org For instance, nickel-catalyzed amination reactions of 1,2-diols have demonstrated high efficiency and atom economy, generating water as the sole byproduct. acs.orgacs.org Adapting such catalytic systems for the synthesis of functionalized anilines could provide a more sustainable pathway.

C-H Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thus reducing the number of synthetic steps and waste generation. uva.nl Developing methods for the selective C-H functionalization of aniline (B41778) derivatives under mild conditions, potentially using oxygen as the terminal oxidant, represents a major goal. uva.nl

Use of Greener Solvents: Research into replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as natural deep eutectic solvents (NADES), is gaining traction. researchgate.net These solvents are often biodegradable, non-toxic, and cost-effective, offering a greener medium for synthesis. researchgate.net

Catalyst- and Additive-Free Reactions: Exploring reaction pathways that proceed without the need for metal catalysts or additives offers the simplest and often most sustainable approach. beilstein-journals.orgnih.gov Recent developments in catalyst-free synthesis of aniline derivatives through imine condensation–isoaromatization pathways highlight the potential of this strategy. beilstein-journals.orgnih.gov

| Synthetic Strategy | Key Advantages | Relevant Research Area |

| Earth-Abundant Metal Catalysis | Reduces reliance on expensive and toxic precious metals; often highly efficient. | Nickel-catalyzed amination. acs.orgacs.org |

| Direct C-H Functionalization | Improves atom economy; reduces synthetic steps and waste. | Palladium-catalyzed para-selective C–H olefination. uva.nl |

| Green Solvents | Minimizes environmental pollution; enhances safety. | Use of Natural Deep Eutectic Solvents (NADES). researchgate.net |

| Catalyst-Free Synthesis | Simplifies procedures; reduces cost and potential for metal contamination. | Imine condensation–isoaromatization. beilstein-journals.orgnih.gov |

Exploration of Novel Reactivity Profiles and Uncharted Transformations

The unique electronic properties conferred by the fluoro and methoxy (B1213986) groups on 2-Fluoro-6-methoxyaniline hydrochloride suggest that its full reactive potential is yet to be realized. Future research will aim to uncover and harness new transformations.

Promising avenues of exploration include:

Divergent Synthesis: Using the aniline core to access a wide variety of complex molecular scaffolds is a key objective. For example, methods for the divergent synthesis of functionalized quinolines from anilines and amino acids have been developed, showcasing how simple precursors can lead to diverse and valuable products. nih.gov

Modular Construction of Functionalized Anilines: Developing switchable reactions that can selectively target different positions on the molecule (e.g., C-H vs. N-H alkylation) would provide a powerful tool for creating libraries of derivatives. researchgate.net

Photochemical Reactions: The influence of the substituents on the molecule's photochemistry is an area ripe for investigation. Studies on the photochemistry of other halogenated anilines have revealed complex reaction mechanisms, suggesting that light-induced transformations could unlock novel synthetic pathways. researchgate.net

Reductive Amination: While a classic transformation, applying modern techniques like H-cube technology for in-situ imine formation and reduction could streamline the synthesis of N-alkylated derivatives, avoiding harsh reagents and simplifying purification. rsc.org

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The convergence of artificial intelligence (AI) and robotic automation is set to revolutionize chemical synthesis. youtube.com Integrating this compound into these modern workflows could accelerate the discovery of new materials and pharmaceuticals.

Key opportunities in this domain are: